c-MET Enzymatic Potency: Vilzemetkib Demonstrates 7.6-Fold Greater c-MET Inhibition than Cabozantinib in Cell-Free Kinase Assays
In cell-free enzymatic assays reported in patent US20120123126A1 and curated by the IUPHAR/BPS Guide to Pharmacology, Vilzemetkib inhibited human MET kinase with an IC50 of 0.17 nM (pIC50 9.76) [1]. Cabozantinib, the most structurally and pharmacologically analogous multi-target TKI sharing the c-MET/VEGFR2/RET/KIT target profile, exhibits a c-MET enzymatic IC50 of 1.3 nM under comparable cell-free assay conditions . This represents an approximately 7.6-fold greater inhibitory potency for Vilzemetkib at the c-MET kinase domain, suggesting that lower drug exposure may be required to achieve equivalent target engagement in c-MET-dependent contexts.
| Evidence Dimension | c-MET kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.17 nM (pIC50 9.76) |
| Comparator Or Baseline | Cabozantinib: 1.3 nM |
| Quantified Difference | ~7.6-fold greater potency (Vilzemetkib vs. cabozantinib) |
| Conditions | Cell-free enzymatic assay; human MET kinase domain; sources: US20120123126A1 (Vilzemetkib) and MedChemExpress (cabozantinib) |
Why This Matters
Higher c-MET potency may permit lower clinical doses to achieve equivalent target suppression, potentially widening the therapeutic index relative to cabozantinib in c-MET-driven tumor models.
- [1] IUPHAR/BPS Guide to Pharmacology. vilzemetkib Ligand Activity Data. pIC50 9.76 (IC50 1.74×10⁻¹⁰ M, i.e., 0.17 nM) for human MET proto-oncogene, receptor tyrosine kinase. Source: US20120123126A1. https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=13220 (accessed 2026-05-10). View Source
